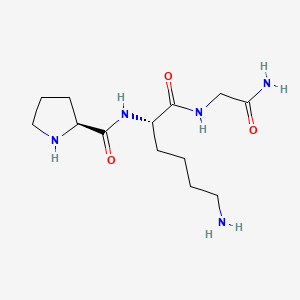![molecular formula C20H22N2O B15210523 N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine CAS No. 89707-18-6](/img/structure/B15210523.png)
N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of an isoquinoline ring system substituted with a m-tolyl group and an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of m-Tolyl Group: The m-tolyl group can be introduced via Friedel-Crafts alkylation using m-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Ethanamine Moiety: The ethanamine moiety can be introduced through nucleophilic substitution reactions, where the isoquinoline derivative reacts with N,N-dimethylaminoethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines, and bases like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides, carboxylic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted ethanamine derivatives.
科学的研究の応用
N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine
- N,N-Dimethyl-2-((1-(p-tolyl)isoquinolin-3-yl)oxy)ethanamine
- N,N-Dimethyl-2-((1-(o-tolyl)isoquinolin-3-yl)oxy)ethanamine
Uniqueness
N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine is unique due to the presence of the m-tolyl group, which imparts distinct steric and electronic properties compared to its ortho and para isomers
特性
CAS番号 |
89707-18-6 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC名 |
N,N-dimethyl-2-[1-(3-methylphenyl)isoquinolin-3-yl]oxyethanamine |
InChI |
InChI=1S/C20H22N2O/c1-15-7-6-9-17(13-15)20-18-10-5-4-8-16(18)14-19(21-20)23-12-11-22(2)3/h4-10,13-14H,11-12H2,1-3H3 |
InChIキー |
KSEIEUAVWOYAQG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC=CC=C32)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)
![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)




